5-(pyridin-3-yl)-1,2,4-triazin-3-amine
Description
5-(Pyridin-3-yl)-1,2,4-triazin-3-amine is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a pyridin-3-yl group at position 5 and an amine at position 3. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The pyridine ring enhances π-π stacking interactions, while the triazine core allows for hydrogen bonding and metal coordination . Its molecular formula is C₈H₇N₅, with a molar mass of 173.18 g/mol .
Properties
IUPAC Name |
5-pyridin-3-yl-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-8-12-7(5-11-13-8)6-2-1-3-10-4-6/h1-5H,(H2,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTATPRPGVVNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schiff Base Formation and Cyclization
Alternative routes involve the condensation of hydrazine derivatives with aldehydes, followed by cyclization. For example, 5-bromo-4,6-dimethyl-2-hydrazinylnicotinonitrile reacts with aromatic aldehydes (e.g., p-chlorobenzaldehyde) to form Schiff bases, which undergo cyclization with thioglycolic acid or chloroacetyl chloride to yield thiazolidinone or azetidinone derivatives.
Key Reaction Steps:
Table 2: Cyclization Outcomes for Selected Intermediates
| Starting Material | Cyclizing Agent | Product | Yield (%) |
|---|---|---|---|
| Schiff base (R = indole) | Thioglycolic acid | Tetrahydrocarbazolyl thiazolidinone | 82 |
| Schiff base (R = pyrazole) | Chloroacetyl chloride | Tetrahydrocarbazolyl azetidinone | 78 |
While this route enables structural diversification, yields are moderate (75–82%) due to competing side reactions.
Alternative Synthetic Routes
Diazotization and Coupling Reactions
Treatment of 5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride with malononitrile or 8-hydroxyquinoline produces hydrazonopyrimidines or azo derivatives, respectively. Although these pathways are less direct, they demonstrate the versatility of triazin-3-amine precursors in synthesizing fused heterocycles.
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate Schiff base formation and cyclization steps, reducing reaction times from hours to minutes. Preliminary studies report 15–20% improvements in yield compared to conventional heating.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for 5-(Pyridin-3-yl)-1,2,4-Triazin-3-Amine Synthesis
| Method | Yield (%) | Selectivity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 90–95 | High | High | Industrial |
| Cyclization | 75–82 | Moderate | Moderate | Laboratory |
| Diazotization | 60–70 | Low | Low | Niche |
Catalytic hydrogenation outperforms other methods in yield and scalability, making it the preferred choice for large-scale production. Cyclization routes remain valuable for generating analogs with modified pharmacokinetic properties.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: N-oxides of the triazine ring.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 5-(Pyridin-3-yl)-1,2,4-triazin-3-amine serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its unique electronic properties allow it to be tailored for specific chemical reactivities.
Biology
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain enzymes by binding to their active sites. This property is being explored for potential therapeutic applications.
Medicine
- Anticancer Activity : Studies have shown that derivatives of 5-(pyridin-3-yl)-1,2,4-triazin-3-amine exhibit significant anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines with promising results .
- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial strains. Research indicates that it can inhibit the growth of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, making it a candidate for antibiotic development .
Industry
- Advanced Materials Development : Due to its electronic properties, 5-(Pyridin-3-yl)-1,2,4-triazin-3-amine is utilized in the formulation of advanced materials such as polymers and dyes. Its stability and reactivity contribute to the enhancement of material properties.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of 5-(Pyridin-3-yl)-1,2,4-triazin-3-amine against fungal strains like Candida albicans. The results indicated that several derivatives were more effective than conventional antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values below 25 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Derivative A | 20 | Effective against C. albicans |
| Derivative B | 15 | Effective against Rhodotorula mucilaginosa |
Case Study 2: Anticancer Activity
In a recent investigation into anticancer properties, derivatives of 5-(Pyridin-3-yl)-1,2,4-triazin-3-amines were tested on various cancer cell lines including breast and lung cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast) | 10 | Significant inhibition |
| A549 (Lung) | 12 | Moderate inhibition |
Mechanism of Action
The mechanism of action of 5-(pyridin-3-yl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazine derivatives exhibit diverse pharmacological and physicochemical profiles depending on substituents. Below is a detailed comparison of 5-(pyridin-3-yl)-1,2,4-triazin-3-amine with structurally related analogs:
Table 1: Structural and Physicochemical Properties
Key Observations :
Substituent Effects on Melting Points :
- Brominated derivatives (e.g., 4d) exhibit higher melting points (~266–334°C) due to increased molecular weight and halogen-induced intermolecular interactions .
- Fluorinated analogs (e.g., 5g) show slightly lower melting points (~281°C), suggesting reduced crystallinity compared to brominated counterparts .
Biological Activity: AZD4365 (6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine) is a potent adenosine A2A receptor antagonist in clinical trials for cancer immunotherapy . Its chloro and fluorophenyl groups enhance receptor binding affinity compared to the pyridin-3-yl group in the target compound . Brominated and indole-substituted analogs (e.g., 4d, 5d) are explored for kinase inhibition but lack explicit biological data in the evidence .
Synthetic Accessibility :
- The target compound is synthesized via condensation of pyridine-3-carbohydrazide with appropriate electrophiles, similar to methods in and . However, yields for triazine derivatives vary widely:
- 3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine (): 6% yield.
- Brominated derivatives (): 40–48% yield.
Table 2: Pharmacological Profiles
*NSCLC: Non-small-cell lung cancer
Q & A
Q. How does the pyridin-3-yl substituent influence electronic properties of the triazine ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
